molecular formula C11H10N2O2 B2382259 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 2092808-65-4

5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2382259
CAS No.: 2092808-65-4
M. Wt: 202.213
InChI Key: QGUHTNVWQODDNG-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical intermediate of interest in organic synthesis and medicinal chemistry research. Pyrazole-4-carbaldehyde derivatives are versatile building blocks for constructing more complex molecules, particularly in the development of novel therapeutic agents . Similar pyrazole carboxaldehyde compounds have been identified as key precursors in synthesizing a diverse range of heterocycles, including chalcones, thiazoles, and thiadiazoles, which are core structures in many pharmacologically active compounds . Research into related structures highlights the significance of the pyrazole-4-carbaldehyde moiety in drug discovery. These intermediates are frequently utilized to create molecular hybrids, such as pyrazole-chalcone and pyrazole-thiazole hybrids, which are screened for various biological activities like anticancer and antimicrobial properties . The aldehyde functional group at the 4-position is highly reactive, enabling condensation reactions with amines to form hydrazones and imines, or serving as a starting point for cyclization reactions to form new heterocyclic systems . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methoxy-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)7-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUHTNVWQODDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Iminium Salt Formation : A chloromethyleneiminium intermediate is generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 8–10°C.
  • Electrophilic Substitution : The electron-rich pyrazole ring undergoes formylation at the 4-position, favored by the methoxy group’s +M effect at position 5.
  • Hydrolysis : The iminium intermediate is hydrolyzed to yield the aldehyde.

Procedure

  • Step 1 : 5-Methoxy-1-phenyl-1H-pyrazole (1.0 mmol) is dissolved in DMF (5 mL) under ice-cooling.
  • Step 2 : POCl₃ (1.2 mmol) is added dropwise, and the mixture is stirred at 80°C for 1 hour.
  • Step 3 : Hydrolysis with ice-cold water precipitates the product, which is recrystallized in ethanol.

Yield : 68–72%.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H3), 7.62–7.45 (m, 5H, Ph), 3.91 (s, 3H, OCH₃).
  • IR (ATR) : 1685 cm⁻¹ (C=O stretch).

Nucleophilic Aromatic Substitution on Halogenated Precursors

Methoxy groups can be introduced via displacement of halogen atoms under basic conditions.

Procedure

  • Substrate : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).
  • Reagents : Sodium methoxide (2.0 mmol) in DMSO at 120°C for 6 hours.
  • Workup : Precipitation in ice-water and chromatography (ethyl acetate/hexane).
  • Yield : 70–78%.

Key Advantage : Avoids transition-metal catalysts, reducing cost and purification complexity.

Oxidation of 4-Hydroxymethylpyrazole Derivatives

Manganese Dioxide Oxidation

  • Substrate : 5-Methoxy-1-phenyl-1H-pyrazol-4-ylmethanol.
  • Oxidant : MnO₂ (10 equiv) in acetone at 60°C for 4 hours.
  • Yield : 52–58%.

Limitation : Requires prior synthesis of the hydroxymethyl intermediate, adding steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield (%) Purity (HPLC) Cost (Relative)
Vilsmeier-Haack 5-Methoxy-1-phenylpyrazole POCl₃/DMF 68–72 >95% Low
Suzuki Coupling 5-Chloro-pyrazole aldehyde Pd(PPh₃)₄ 75–82 >98% High
Nucleophilic Substitution 5-Chloro-pyrazole aldehyde NaOMe 70–78 >97% Moderate
MnO₂ Oxidation Pyrazol-4-ylmethanol MnO₂ 52–58 >90% Moderate

Optimal Route : The Vilsmeier-Haack method balances yield, cost, and simplicity, though Suzuki coupling offers higher purity for pharmaceutical applications.

Challenges and Optimization Strategies

  • Regioselectivity : The methoxy group’s position (C5) is critical; competing formylation at C3 occurs if electron-donating groups are mispositioned.
  • Purification : Chromatography is often required due to byproducts from DMF decomposition.
  • Scale-Up : Pd-catalyzed methods face ligand and solvent recovery challenges, whereas Vilsmeier-Haack is more scalable.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Aqueous acidic medium5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid82–89%
CrO₃Acetone, H₂SO₄ catalysisSame as above75–80%

Key Findings :

  • Potassium permanganate in acidic media provides higher yields compared to chromium trioxide .

  • The resulting carboxylic acid can be esterified (e.g., with ethanol/H⁺) to form ethyl esters for further derivatization .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using selective reagents.

Reducing Agent Conditions Product Yield Reference
NaBH₄Methanol, 0–5°C5-Methoxy-1-phenyl-1H-pyrazole-4-methanol88–93%
LiAlH₄Dry ether, refluxSame as above85–90%

Mechanistic Insight :

  • Sodium borohydride is preferred for milder conditions, avoiding over-reduction of the pyrazole ring.

Nucleophilic Substitution

The methoxy group undergoes substitution with nucleophiles under basic or acidic conditions.

Nucleophile Conditions Product Yield Reference
NH₃Ethanol, 70°C, 6h5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde65–70%
SH⁻ (NaSH)DMF, 100°C, 12h5-Mercapto-1-phenyl-1H-pyrazole-4-carbaldehyde60–68%

Limitations :

  • Steric hindrance from the phenyl group reduces reactivity at position 3 of the pyrazole ring .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and related condensations to form extended conjugated systems.

Reactant Conditions Product Application Reference
AcetophenoneNaOH/EtOH, 55°C, 30min(E)-3-(5-Methoxy-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-oneAnticancer agent precursor
SemicarbazideGlacial acetic acid, refluxThis compound semicarbazoneAntimicrobial screening

Structural Confirmation :

  • Chalcone derivatives exhibit trans-configuration confirmed by ³J coupling constants (~15.5 Hz) in ¹H-NMR .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at the pyrazole core.

Reaction Type Catalyst/Reagent Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Methoxy-1-(4-biphenyl)-1H-pyrazole-4-carbaldehyde72–78%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N5-Methoxy-1-phenyl-4-(phenylethynyl)-1H-pyrazole68–75%

Optimization Notes :

  • Triflates derived from the parent compound show superior reactivity in cross-coupling vs. halides .

Biological Activity Modulation

Derivatives exhibit pharmacologically relevant interactions:

Derivative Biological Activity Mechanism Reference
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acidAnti-inflammatoryCOX-2 inhibition (IC₅₀ = 1.2 μM)
Semicarbazone analogAntitubercularMTB H37Rv inhibition (MIC = 4 μg/mL)

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., -CHO) enhance binding to hydrophobic enzyme pockets .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes or other pathways involved in inflammation. This makes them candidates for developing new anti-inflammatory drugs.

Central Nervous System Disorders

This compound has shown potential in treating central nervous system (CNS) disorders. Research suggests that pyrazole derivatives can act as allosteric modulators for G protein-coupled receptors (GPCRs), which are critical targets in CNS drug development . These interactions can lead to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Synthetic Applications

The aldehyde functionality of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis:

Building Block for Complex Molecules

Due to its reactive aldehyde group, this compound can be used as a precursor for synthesizing more complex molecules with desired pharmacological properties. It can undergo reactions such as condensation, reduction, and oxidation to yield various derivatives suitable for medicinal applications.

Synthesis of Pyrazoline Derivatives

The compound serves as a precursor for synthesizing pyrazoline derivatives, which have been evaluated for their analgesic and anti-inflammatory activities . This highlights its utility in developing new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
European Journal of Medicinal Chemistry (2010)Anticonvulsant ActivityDemonstrated significant anticonvulsant activity in animal models using pyrazole derivatives .
Scientific Reports (2018)Antimicrobial ActivityIdentified bacteriostatic activity against MRSA strains with low MIC values .
Neurobiology of Disease (2013)CNS DisordersExplored the role of pyrazole derivatives as allosteric modulators targeting GPCRs .

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity References
5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 5-OCH₃, 1-Ph, 4-CHO Moderate polarity (methoxy), planar structure Potential antimicrobial, anti-inflammatory Inferred
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Cl-Ph-O, 3-CH₃, 4-CHO Enhanced electron-withdrawing effect (Cl), increased steric bulk Antimicrobial (reported)
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Ph-O, 3-CH₃, 4-CHO Bulky phenoxy group, reduced solubility Antibacterial, anti-inflammatory
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Cl, 3-CH₃, 4-CHO High electronegativity (Cl), potential metabolic stability Not explicitly reported
1-Phenyl-1H-pyrazole-4-carbaldehyde No 5-substituent, 4-CHO Minimal steric hindrance, lower electron density Antibacterial (e.g., against S. aureus)
5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-CH₃, 4-CHO Increased lipophilicity (methyl), reduced polarity Limited pharmacological data

Key Findings

Electronic Effects: The methoxy group in the target compound donates electrons via resonance, increasing electron density at the pyrazole ring. This contrasts with chloro or nitro groups, which withdraw electrons, enhancing electrophilic reactivity .

Biological Activity :

  • Compounds with electron-withdrawing groups (e.g., Cl, Br) often exhibit stronger antimicrobial activity due to enhanced interaction with bacterial enzymes . However, the methoxy group’s moderate polarity may improve bioavailability compared to highly lipophilic analogs (e.g., methyl derivatives) .
  • The aldehyde group at position 4 serves as a versatile synthetic handle for further derivatization, enabling the formation of Schiff bases or hydrazones for enhanced bioactivity .

Synthetic Accessibility :

  • The target compound can be synthesized via Vilsmeier-Haack formylation of 5-methoxy-1-phenyl-1H-pyrazole, a method also used for chloro and methyl analogs .
  • Substituents at position 5 influence reaction yields; electron-donating groups (e.g., methoxy) typically activate the ring, facilitating formylation compared to electron-withdrawing substituents .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: While 5-(4-chlorophenoxy) analogs demonstrate confirmed antimicrobial activity, the methoxy derivative’s efficacy is inferred from structural similarities .
  • Anti-inflammatory Applications: Pyrazole carbaldehydes with methoxy or phenoxy groups show promise in modulating inflammatory pathways, though specific data for the target compound requires further study .
  • Material Science : The planar structure and aldehyde functionality make these compounds candidates for coordination chemistry or as ligands in metal-organic frameworks (MOFs) .

Biological Activity

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (MPPC) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of MPPC, particularly in the context of cancer and other diseases.

Chemical Structure and Synthesis

MPPC is characterized by its distinctive pyrazole ring fused with a phenyl group and an aldehyde functional group. The synthesis of MPPC typically involves reactions such as the Vilsmeier-Haack reaction, where starting materials are treated with phosphorus oxychloride and dimethylformamide to yield the desired compound in moderate yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MPPC and related pyrazole derivatives. Pyrazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer (A549)
  • Colorectal Cancer

Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for MPPC against selected cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-23112.5
HepG210.3
A54926.0
NCI-H46042.3

The mechanism of action for these compounds often involves the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and VEGFR, which are critical for tumor growth and proliferation .

Other Biological Activities

In addition to anticancer effects, MPPC has shown promise in various other biological activities:

  • Anti-inflammatory : Pyrazole derivatives have been reported to reduce inflammation markers in vitro.
  • Antimicrobial : Some studies indicate that pyrazoles possess antibacterial properties against strains like E. coli and Staphylococcus aureus.
  • Antitubercular : Certain pyrazole compounds have demonstrated efficacy against Mycobacterium tuberculosis.

Case Studies

  • Anticancer Activity in Breast Cancer Models : In a study examining the effects of MPPC on MDA-MB-231 cells, treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response .
  • In Vivo Efficacy : Animal models treated with MPPC showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic use in oncology .

Structure-Activity Relationship (SAR)

The biological activity of MPPC can be influenced by structural modifications. For instance, substituents on the phenyl ring can enhance or diminish activity depending on their electronic properties. A detailed SAR analysis has revealed that electron-donating groups tend to increase potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde?

Q. How is the structure of this compound validated?

Structural confirmation typically involves:

  • X-ray crystallography for precise bond-length and dihedral-angle analysis (e.g., planar pyrazole ring with methoxy-phenyl torsion angles ~45–75°) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at ~3.8–4.0 ppm; aldehyde proton at ~9.8–10.0 ppm .
  • IR : Strong C=O stretch (aldehyde) at ~1680–1700 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

The methoxy group is electron-donating, which can alter the electrophilicity of the aldehyde moiety and steric hindrance at the pyrazole ring. For example:

  • In Suzuki-Miyaura coupling, the methoxy group may deactivate the pyrazole ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) .
  • Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in reactions .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carbaldehyde derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

  • Structural variations : Compare substituent effects (e.g., methoxy vs. chloro in 5-position) using isosteric analogs .
  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory studies) .
  • Table: Comparative Bioactivity
Substituent (Position 5)Antimicrobial (MIC, μg/mL)Anti-inflammatory (IC₅₀, COX-2)
Methoxy12.5–25.01.8 μM
Chloro6.25–12.53.2 μM
Data extrapolated from structurally related compounds

Q. How can computational modeling optimize the design of pyrazole-4-carbaldehyde-based inhibitors?

  • Molecular docking : Screen against target proteins (e.g., COX-2, CYP450) to identify binding motifs enhanced by the methoxy group’s H-bonding capacity .
  • ADMET prediction : Use tools like SwissADME to assess solubility (LogP ~2.5 for methoxy derivatives) and bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Purification : The aldehyde group is prone to oxidation; use inert atmospheres (N₂/Ar) and low-temperature crystallization .
  • By-product control : Monitor for over-substitution (e.g., di-methoxy derivatives) via HPLC or TLC with ethyl acetate/hexane (3:7) .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry for methoxy introduction .
  • Analytical Workflow : Combine LC-MS for purity assessment (>95%) and SC-XRD for absolute configuration validation .

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